molecular formula C10H7F2NO2 B11892686 4-(Difluoromethoxy)quinolin-2-ol

4-(Difluoromethoxy)quinolin-2-ol

Cat. No.: B11892686
M. Wt: 211.16 g/mol
InChI Key: MYCOPJGZPRUBBJ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)quinolin-2-ol (CAS 1261787-25-0) is a quinoline-based building block of significant interest in medicinal chemistry and drug discovery research. It serves as a versatile synthetic intermediate for the development of potential therapeutic agents. The core quinoline structure is a privileged scaffold in pharmacology, known for imparting a wide range of biological activities . The incorporation of the difluoromethoxy group at the 4-position is a strategic modification, as this motif can act as a hydrogen bond donor and is commonly used in medicinal chemistry to fine-tune the physicochemical properties of lead compounds, such as their metabolic stability and membrane permeability . This compound has been specifically identified as a key intermediate in the synthesis of imidazolone compounds investigated as potent inhibitors of the beta-secretase (BACE) enzyme . BACE is a prominent therapeutic target for Alzheimer's disease, and such inhibitors aim to reduce the formation of amyloid plaques in the brain . As a high-purity building block, it enables researchers to explore novel structures in various drug discovery programs. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

4-(difluoromethoxy)-1H-quinolin-2-one

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-8-5-9(14)13-7-4-2-1-3-6(7)8/h1-5,10H,(H,13,14)

InChI Key

MYCOPJGZPRUBBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)OC(F)F

Origin of Product

United States

Theoretical Context of Fluorinated Quinolone Scaffolds

The quinolone scaffold, a bicyclic aromatic heterocycle, has a long and successful history in drug discovery. biointerfaceresearch.com The strategic placement of a fluorine atom on the quinolone ring system has been a watershed moment in the development of this class of compounds, leading to the highly successful fluoroquinolone antibiotics. nih.gov The introduction of fluorine can profoundly influence the properties of the parent molecule in several ways:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution within the quinolone ring. This can impact the acidity or basicity of nearby functional groups, influencing how the molecule interacts with biological targets.

Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This increased stability can lead to a longer duration of action for a drug.

Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action. nih.gov This is a critical factor in determining the pharmacokinetic profile of a drug candidate.

Conformational Control: The size and steric demands of fluorine can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a biological target.

These combined effects have made fluorinated quinolones a cornerstone of antibacterial therapy and have spurred research into their potential applications in other therapeutic areas, including cancer and viral infections. nih.gov

Significance of the Difluoromethoxy Moiety in Contemporary Organic Chemistry

While the single fluorine atom has been a mainstay in medicinal chemistry, the difluoromethoxy group (-OCF₂H) has emerged as a functional group of significant interest in its own right. nih.gov Its growing importance can be attributed to a unique combination of properties that distinguish it from other fluorine-containing substituents:

A "Lipophilic Hydrogen Bond Donor": The difluoromethoxy group is considered a bioisostere of a hydroxyl or thiol group, meaning it has a similar size and shape. However, it possesses a unique electronic character. The hydrogen atom of the -OCF₂H group can act as a hydrogen bond donor, a crucial interaction for molecular recognition in biological systems. nih.gov

Metabolic Stability: Similar to other fluorinated groups, the difluoromethoxy moiety imparts significant metabolic stability to a molecule. nih.gov

Modulation of Physicochemical Properties: The -OCF₂H group can fine-tune the lipophilicity and acidity of a parent compound. Its lipophilicity is intermediate between a methoxy (B1213986) group and a trifluoromethoxy group, providing chemists with a valuable tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The synthesis of molecules containing the difluoromethoxy group has historically been challenging. However, recent advances in synthetic methodologies, including the development of new difluoromethoxylating reagents, have made this functional group more accessible for incorporation into complex molecules. nih.gov

Current Research Trajectories for Quinolone Derivatives with Difluoromethoxy Substitution

Construction of the Quinolone Core Structure

The assembly of the 2-quinolone scaffold, the central structural motif, can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern, environmentally conscious approaches.

Classical and Modern Cyclization Approaches to 2-Quinolones

The synthesis of 2-quinolones has a rich history rooted in classical name reactions. The Knorr and Friedländer syntheses, traditionally used for quinoline (B57606) synthesis, have been adapted for 2-quinolone preparation. nih.gov These methods typically involve the cyclization of β-ketoanilides or related precursors under acidic or basic conditions. researchgate.net For instance, the Conrad-Limpach-Knorr reaction utilizes β-ketoesters as cyclization agents, where heating to high temperatures leads to intramolecular cyclization and the formation of the quinolone ring. preprints.org

Modern advancements have refined these classical approaches, often employing transition metal catalysis to achieve higher efficiency and broader substrate scope. Palladium-catalyzed reactions have proven particularly valuable. mdpi.com For example, a palladium-catalyzed cyclization of N-(2-formylaryl)alkynamides provides an atom-economical route to 2-quinolinone derivatives through an oxypalladation of alkynes. organic-chemistry.org Similarly, sequential Heck reaction-cyclization of methyl-β-(2-acetamidoaryl)acrylates with aryl iodides offers a pathway to 4-aryl-2-quinolones. nih.gov Other notable methods include ruthenium-catalyzed cyclization of anilides with propiolates or acrylates and silver-catalyzed intermolecular radical addition/cyclization in aqueous solution. organic-chemistry.org

A variety of cyclization strategies are summarized in the table below:

Reaction TypeKey Reagents/CatalystsDescription
Conrad-Limpach-Knorrβ-ketoesterIntramolecular cyclization at high temperatures. preprints.org
Pd-catalyzed CyclizationPd(OAc)₂, N-(2-formylaryl)alkynamidesAtom-economical synthesis via oxypalladation. organic-chemistry.org
Sequential Heck-CyclizationPalladium catalyst, methyl-β-(2-acetamidoaryl)acrylates, aryl iodidesSynthesis of 4-aryl-2-quinolones. nih.gov
Ru-catalyzed CyclizationRuthenium catalyst, anilides, propiolates/acrylatesAffords 2-quinolones with diverse functional groups. organic-chemistry.org
Ag-catalyzed CyclizationSilver catalystIntermolecular radical addition/cyclization in aqueous solution. organic-chemistry.org
Brønsted Acid-Catalyzed CyclizationPolyphosphoric acid (PPA)Intramolecular cyclization of 2-arylaminoazulene derivatives. mdpi.com

Green Chemistry Strategies in Quinolone Scaffold Assembly

In recent years, the principles of green chemistry have significantly influenced the synthesis of quinolones, aiming to reduce environmental impact by minimizing hazardous waste and energy consumption. qeios.comnih.gov These strategies often involve the use of environmentally benign solvents like water or ethanol, solvent-free conditions, and the use of reusable catalysts. qeios.comresearchgate.net

Nanocatalysts, for example, have emerged as a promising green alternative. Iron oxide nanoparticles have been used to catalyze the three-component reaction of aromatic aldehydes, 6-amino-1,3-dimethyluracil, and dimedone or 1,3-cyclohexadione in water to produce pyrimido[4,5-b]quinolones in high yields. nih.gov Similarly, ZnO/carbon catalysts have been employed in solvent-free Friedlander condensation to synthesize quinolines. nih.gov

Other green approaches include microwave-assisted synthesis, ultrasonication-mediated synthesis, and the use of biocatalysts. qeios.comresearchgate.net A notable example is the decarboxylating cyclization procedure that uses an oxidant to convert isatin (B1672199) to isatoic anhydride, which then reacts with a 1,3-dicarbonyl compound in water at 80 °C to yield quinolin-4-ones, with carbon dioxide and water as the only by-products. mdpi.com

Multi-component and One-Pot Reaction Strategies for Quinolone Synthesis

Multi-component reactions (MCRs) and one-pot syntheses have gained prominence as highly efficient methods for constructing complex molecules like quinolones from simple starting materials in a single step. rsc.org These approaches offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification processes. rsc.orgthieme-connect.com

Several MCRs have been successfully applied to quinoline synthesis, including the Povarov, Gewald, and Ugi reactions. rsc.org A three-component reaction of an α,β-unsaturated aldehyde, 2-hydroxy-1,4-naphthoquinone, and a 5-aminopyrazole under liquid-assisted grinding conditions provides a green and efficient route to styryl-linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones. rsc.org Another example involves a DABCO-catalyzed three-component reaction of a 2-chloroquinoline-3-carbaldehyde, a cyclohexanedione, and a barbituric acid to yield pentacyclic systems based on quinolines. thieme-connect.com

One-pot syntheses often involve tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single reaction vessel. Palladium catalysis is frequently employed in these strategies. For instance, a palladium-catalyzed C–H activation/C–C bond formation/intramolecular cyclization cascade has been developed for the synthesis of quinolinone derivatives from simple anilines. nih.govorganic-chemistry.org

Introduction of the Difluoromethoxy Group at the C-4 Position

The incorporation of the difluoromethoxy (OCF₂H) group is a key step in the synthesis of 4-(difluoromethoxy)quinolin-2-ol. This functional group can significantly modulate the physicochemical and biological properties of the molecule.

Direct Difluoromethoxylation Reactions at Aromatic and Heteroaromatic Systems

Direct C-H difluoromethoxylation of aromatic and heteroaromatic systems presents a significant challenge. While methods for direct difluoromethylation (CF₂H) have been reported, direct introduction of the OCF₂H group is less common. oaji.netvjst.vn Research has primarily focused on the direct difluoromethylation of quinoline, which typically yields C-2 and C-4 substituted products. oaji.netvjst.vn A novel method for the direct C-3 difluoromethylation of quinoline has also been recently developed. oaji.netvjst.vn

The development of reagents for direct difluoromethylation, such as Zn(SO₂CF₂H)₂ (DFMS), has been a significant advancement. nih.gov This reagent allows for the mild and selective difluoromethylation of nitrogen-containing heteroarenes. nih.gov However, the direct introduction of the difluoromethoxy group often requires alternative strategies, such as the use of difluoromethylating agents in the presence of an oxygen source or the functionalization of a pre-existing hydroxyl group.

Photocatalytic Strategies for C-OCF2H Bond Formation

Photocatalysis has emerged as a powerful tool for C-H functionalization, including the formation of C-F and C-O bonds. nih.govnih.gov These methods often operate under mild conditions and can exhibit high selectivity. nih.gov

A recent study demonstrated the use of synergistic dual-active-centered covalent organic frameworks (COFs) for the photocatalytic direct C-H difluoromethylation of heterocycles. nih.govnih.gov In this system, visible light irradiation promotes the generation of a CF₂H radical from NaSO₂CF₂H, which then reacts with the heterocycle. nih.gov While this specific example focuses on difluoromethylation, the principles could potentially be adapted for difluoromethoxylation by employing a suitable difluoromethoxyl radical precursor.

The development of direct C-H heterobenzylic fluorination and difluorination using electrophilic fluorinating agents like N-fluorobenzenesulfonimide also highlights the potential of radical-based approaches for introducing fluorine-containing functional groups. rsc.org

Fluorodesulfurization Techniques for Difluoromethoxy Group Installation

The introduction of a difluoromethoxy group can be achieved through fluorodesulfurization of a corresponding dithiocarbonate precursor. This method typically involves the reaction of a hydroxyl-substituted quinolone with a difluoromethylating agent in the presence of a suitable base, followed by a radical-initiated cyclization and subsequent fluorination.

A plausible synthetic route to 4-(difluoromethoxy)quinolin-2-ol via fluorodesulfurization would commence with 4-hydroxyquinolin-2-ol. This starting material can be reacted with a thiophosgene (B130339) equivalent to generate an intermediate O-thiocarbonyl compound. Subsequent treatment with a difluoromethyl source and a fluoride (B91410) donor, such as a silver salt or an amine-HF complex, would then yield the desired product. The reaction proceeds through a difluoromethyl radical which is trapped by the thiocarbonyl sulfur, followed by an intramolecular cyclization and elimination of sulfur to afford the difluoromethoxylated quinolone.

While this method is established for various aromatic systems, its application to the quinolin-2-ol scaffold remains a developing area of research. The optimization of reaction conditions, including the choice of base, solvent, and fluoride source, is crucial for achieving high yields and minimizing side products.

PrecursorReagentsKey IntermediatesProduct
4-Hydroxyquinolin-2-ol1. Thiophosgene or equivalent2. Difluoromethyl source (e.g., TMSCF2H)3. Fluoride source (e.g., AgF)O-(quinolin-4-yl) dithiocarbonate4-(Difluoromethoxy)quinolin-2-ol

Table 1: Proposed Fluorodesulfurization Approach to 4-(Difluoromethoxy)quinolin-2-ol

Radical-Based Approaches to Difluoromethoxylation

Radical-based methods, particularly those employing photoredox catalysis, have emerged as powerful tools for the direct C-H difluoromethoxylation of arenes and heteroarenes. nih.govrsc.org These approaches offer mild reaction conditions and a broad functional group tolerance, making them attractive for late-stage functionalization.

The synthesis of 4-(difluoromethoxy)quinolin-2-ol via a radical pathway would likely involve the direct C-H difluoromethoxylation of 2-hydroxyquinoline (B72897) (quinolin-2-ol). In a typical setup, the quinolin-2-ol substrate would be subjected to a difluoromethoxylating reagent in the presence of a photocatalyst, such as a ruthenium or iridium complex, under visible light irradiation. chemistryviews.org The proposed mechanism involves the single-electron reduction of the difluoromethoxylating reagent by the excited photocatalyst to generate a difluoromethoxy radical (•OCF2H). rsc.org This radical then adds to the electron-rich quinolone core, followed by oxidation and deprotonation to yield the final product. nih.gov The regioselectivity of the addition would be directed by the electronic properties of the quinolone ring, favoring substitution at the C4-position.

SubstrateDifluoromethoxylating ReagentPhotocatalystSolventLight Source
Quinolin-2-ol1-(difluoromethoxy)-3-methyl-6-nitro-4-(trifluoromethyl)-1H-benzo[d] nih.govrsc.orgnih.govtriazol-3-ium trifluoromethanesulfonateRu(bpy)3(PF6)2AcetonitrileBlue LEDs
Quinolin-2-olN-difluoromethoxy-N-phenyl-p-toluenesulfonamidefac-Ir(ppy)3DichloromethaneVisible Light

Table 2: Representative Conditions for Radical-Based Difluoromethoxylation

Regioselective Derivatization of 4-(Difluoromethoxy)quinolin-2-ol

The quinolin-2-ol scaffold offers multiple sites for further functionalization, allowing for the synthesis of a diverse library of analogues. The electronic nature of the difluoromethoxy group and the inherent reactivity of the quinolone ring system guide the regioselectivity of these derivatization reactions.

Functionalization at the Quinolone Nitrogen (N-1)

The nitrogen atom at the 1-position of the quinolin-2-ol ring is a common site for derivatization, with N-alkylation and N-arylation being the most prevalent transformations. These reactions are typically achieved by treating the 4-(difluoromethoxy)quinolin-2-ol with an appropriate electrophile in the presence of a base.

The choice of base is critical to ensure selective N-functionalization over potential O-alkylation of the 2-ol tautomer. Stronger bases such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed to deprotonate the nitrogen, forming the corresponding anion which then reacts with the alkyl or aryl halide. For less reactive electrophiles, stronger bases or catalytic conditions may be necessary. It has been noted in related quinolone systems that the presence of certain substituents can influence the N- versus O-alkylation outcome. nih.gov

Reaction TypeElectrophileBaseSolvent
N-AlkylationAlkyl halide (e.g., CH3I, C2H5Br)K2CO3, Cs2CO3, NaHDMF, Acetonitrile
N-ArylationAryl halide (e.g., C6H5Br)CuI, Pd(OAc)2 (catalyst)Dioxane, Toluene

Table 3: General Conditions for N-1 Functionalization

Substitutions at Other Quinolone Carbon Positions (C-3, C-5, C-6, C-7, C-8)

Functionalization at the carbon atoms of the quinolone ring is more challenging but offers significant opportunities for structural diversification. The reactivity of the various carbon positions is influenced by the existing substituents. The difluoromethoxy group at C-4 is electron-withdrawing, which can deactivate the carbocyclic ring towards electrophilic substitution. Conversely, it can direct nucleophilic aromatic substitution or metal-catalyzed C-H functionalization.

Recent advances in transition-metal-catalyzed C-H activation provide a powerful platform for the regioselective introduction of substituents at positions that are otherwise difficult to access. nih.gov For instance, palladium-catalyzed C-H arylation could potentially be employed to introduce aryl groups at the C-8 position, directed by the quinolone nitrogen. Halogenation reactions, such as bromination or iodination, can introduce handles for further cross-coupling reactions. The conditions for these transformations would need to be carefully optimized to achieve the desired regioselectivity in the presence of the difluoromethoxy group.

PositionReaction TypeReagentsPotential Product
C-3HalogenationN-Bromosuccinimide (NBS)3-Bromo-4-(difluoromethoxy)quinolin-2-ol
C-6NitrationHNO3/H2SO44-(Difluoromethoxy)-6-nitroquinolin-2-ol
C-8C-H ArylationAryl halide, Pd(OAc)2, P(o-tol)38-Aryl-4-(difluoromethoxy)quinolin-2-ol

Table 4: Potential Strategies for C-H Functionalization

Reaction Pathway Elucidation for Synthetic Protocols

A plausible synthetic route commences with the formation of a 4-hydroxyquinolin-2-one precursor. Several classic methods can be employed for the synthesis of the quinolin-2-one skeleton, with the Conrad-Limpach and Camps cyclization reactions being prominent examples. nih.govmdpi.com

The Conrad-Limpach reaction involves the condensation of an aniline (B41778) with a β-ketoester, such as diethyl malonate, followed by a thermal cyclization. The reaction proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the quinolinone ring system.

Alternatively, the Camps cyclization provides another route, involving the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.com The mechanism involves the deprotonation of the methylene (B1212753) group adjacent to the aryl ketone, followed by an intramolecular nucleophilic attack on the amide carbonyl group and subsequent elimination of water.

Once the 4-hydroxyquinolin-2-one precursor is obtained, the next critical step is the introduction of the difluoromethoxy group at the C4-hydroxyl position. It is important to note that quinolin-2-ol exists in tautomeric equilibrium with quinolin-2(1H)-one. researchgate.netwikipedia.orgresearchgate.net The predominant tautomer is the quinolin-2(1H)-one form; however, the presence of the hydroxyl group in the minor tautomer allows for subsequent functionalization. researchgate.netwikipedia.orgresearchgate.net

The difluoromethoxylation of the 4-hydroxyquinolin-2-one can be achieved through various methods, with two prominent mechanistic pathways: one involving a difluorocarbene intermediate and another proceeding via a radical mechanism.

The difluorocarbene-based method often utilizes reagents like sodium chlorodifluoroacetate (ClCF2COONa) or S-(difluoromethyl)sulfonium salts. orgsyn.orgsci-hub.se Upon heating, sodium chlorodifluoroacetate decarboxylates to generate the highly electrophilic difluorocarbene (:CF2). orgsyn.org The phenoxide, formed by deprotonation of the 4-hydroxyl group of the quinolinone precursor under basic conditions, then acts as a nucleophile, attacking the difluorocarbene. A subsequent protonation step yields the desired 4-(difluoromethoxy)quinolin-2-ol. orgsyn.org

Reaction Step Description Key Intermediates
Quinolinone Synthesis Formation of the 4-hydroxyquinolin-2-one core via methods like Conrad-Limpach or Camps cyclization. Enamines, N-(2-acylaryl)amides
Difluoromethoxylation Introduction of the -OCF2H group onto the 4-hydroxyl position of the quinolinone precursor. Difluorocarbene, Phenoxide

Exploration of Radical Mechanisms in Difluoromethoxylation Reactions

An increasingly popular and mechanistically distinct approach for the introduction of the difluoromethoxy group involves a radical-mediated pathway, often facilitated by photoredox catalysis. nih.govnih.govrsc.org This method offers mild reaction conditions and a broad substrate scope.

The radical difluoromethoxylation of a 4-hydroxyquinolin-2-one precursor would likely proceed through the following key steps, characteristic of radical chain reactions: initiation, propagation, and termination.

Initiation: The reaction is typically initiated by a photocatalyst, such as an iridium or ruthenium complex, which, upon irradiation with visible light, is excited to a long-lived triplet state ([Cat]). acs.orgrsc.org This excited catalyst can then engage in a single-electron transfer (SET) with a suitable difluoromethoxylating reagent, such as a redox-active benzotriazole-based OCF2H reagent. nih.gov This SET process generates a radical cation of the catalyst and a neutral radical intermediate from the reagent, which then fragments to release the crucial difluoromethoxyl radical (•OCF2H) . nih.gov

Propagation: The highly reactive •OCF2H radical then adds to the aromatic ring of the 4-hydroxyquinolin-2-one. The addition is likely to occur at an electron-rich position. The resulting difluoromethoxylated cyclohexadienyl radical intermediate is then oxidized by the photocatalyst radical cation ([Cat]•+), regenerating the ground-state catalyst and forming a cyclohexadienyl cation. Subsequent deprotonation of this cation by a mild base present in the reaction mixture rearomatizes the ring and furnishes the final product, 4-(difluoromethoxy)quinolin-2-ol.

Termination: As with all radical chain reactions, termination steps occur when two radical species combine. This can involve the coupling of two •OCF2H radicals, or the reaction of a •OCF2H radical with another radical intermediate in the reaction mixture. These termination steps are generally non-productive and are minimized by keeping the concentration of radical species low.

Radical Reaction Step Description Key Species
Initiation Generation of the difluoromethoxyl radical (•OCF2H) via photoredox-catalyzed single-electron transfer. Excited photocatalyst ([Cat]), Difluoromethoxylating reagent, •OCF2H radical
Propagation Addition of the •OCF2H radical to the quinolinone ring, followed by oxidation and deprotonation. Difluoromethoxylated cyclohexadienyl radical, Photocatalyst radical cation ([Cat]•+)
Termination Combination of radical species to form non-radical products. •OCF2H radicals, other radical intermediates

Catalytic Cycles and Intermediate Analysis in Organofluorine Synthesis

The elegance of photoredox-catalyzed difluoromethoxylation lies in its catalytic nature, where the photocatalyst is regenerated in each turn of the cycle. A detailed analysis of the catalytic cycle provides insight into the roles of the various components and the key intermediates involved.

For the synthesis of 4-(difluoromethoxy)quinolin-2-ol via a radical pathway, a plausible photoredox catalytic cycle can be proposed:

Excitation: The ground-state photocatalyst ([Cat]) absorbs a photon of visible light, promoting it to an excited state ([Cat]). This excited species is both a stronger oxidant and a stronger reductant than the ground state. acs.orgrsc.org

Reductive Quenching Pathway: The excited photocatalyst ([Cat]) can be reductively quenched by an electron donor present in the reaction mixture, such as an amine, to form the reduced catalyst ([Cat]⁻) and a radical cation of the donor. However, for difluoromethoxylation, an oxidative quenching pathway is more commonly proposed. nih.gov

Oxidative Quenching Pathway: The excited photocatalyst ([Cat]) undergoes a single-electron transfer (SET) to the difluoromethoxylating reagent (Reagent-OCF2H), which acts as an oxidant. This results in the formation of the oxidized photocatalyst ([Cat]⁺) and a radical anion of the reagent ([Reagent-OCF2H]•⁻). nih.govnih.gov

Generation of the •OCF2H Radical: The unstable radical anion of the reagent rapidly fragments to release the •OCF2H radical and a stable anionic byproduct.

Radical Addition and Oxidation: The •OCF2H radical adds to the 4-hydroxyquinolin-2-one substrate (Sub-H) to form a radical adduct ([Sub-H(OCF2H)]•). This radical adduct is then oxidized by the oxidized photocatalyst ([Cat]⁺) in a second SET event. This step regenerates the ground-state photocatalyst ([Cat]), allowing it to re-enter the catalytic cycle, and forms a cationic intermediate ([Sub-H(OCF2H)]⁺).

Deprotonation and Product Formation: The cationic intermediate is deprotonated by a base (B:), leading to the formation of the final product, 4-(difluoromethoxy)quinolin-2-ol (Sub-OCF2H), and the protonated base (BH⁺).

The analysis of intermediates in such catalytic cycles is often challenging due to their transient nature. Techniques such as transient absorption spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and computational studies are often employed to detect and characterize these short-lived species, providing experimental and theoretical support for the proposed mechanistic pathways. nih.govnih.gov

Catalytic Cycle Stage Process Key Intermediates
Photoexcitation Absorption of light by the photocatalyst. Excited photocatalyst ([Cat])
Single-Electron Transfer Electron transfer between the excited catalyst and the difluoromethoxylating reagent. Oxidized photocatalyst ([Cat]⁺), Reagent radical anion ([Reagent-OCF2H]•⁻)
Radical Generation Fragmentation of the reagent radical anion. •OCF2H radical
Substrate Functionalization Addition of the •OCF2H radical to the substrate and subsequent oxidation. Radical adduct ([Sub-H(OCF2H)]•), Cationic intermediate ([Sub-H(OCF2H)]⁺)
Catalyst Regeneration Oxidation of the radical adduct by the oxidized photocatalyst. Ground-state photocatalyst ([Cat])
Product Formation Deprotonation of the cationic intermediate. 4-(Difluoromethoxy)quinolin-2-ol

Computational and Theoretical Chemistry Studies of 4 Difluoromethoxy Quinolin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic properties of molecules like 4-(Difluoromethoxy)quinolin-2-ol. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's ground-state geometry and electron distribution.

Methodology and Insights: A typical approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31+G(d,p), which has been shown to provide reliable results for similar heterocyclic systems. nih.govacs.org From a single calculation, a wealth of information can be derived:

Optimized Geometry: Provides the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. nih.gov Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For 4-(Difluoromethoxy)quinolin-2-ol, the oxygen atoms of the carbonyl and ether groups, along with the π-system of the rings, would be expected to be electron-rich.

Predicted Electronic Parameters: While specific experimental data for 4-(Difluoromethoxy)quinolin-2-ol is not available, DFT calculations can provide robust predictions. The table below presents hypothetical but representative electronic properties that would be obtained from such a calculation, based on studies of related quinoline (B57606) derivatives. nih.govrsc.org

ParameterPredicted Value/ObservationSignificance
HOMO Energy ~ -6.5 eVIndicates electron-donating capability.
LUMO Energy ~ -1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) ~ 4.7 eVReflects chemical reactivity and stability. nih.gov
Dipole Moment ~ 3.5 DQuantifies the overall polarity of the molecule.
MEP Negative Region Carbonyl oxygen, aromatic ringsLikely sites for electrophilic attack. nih.gov
MEP Positive Region N-H proton, hydrogens of -OCHF2Likely sites for nucleophilic interaction.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible difluoromethoxy group necessitates conformational analysis to identify the molecule's low-energy shapes. Molecular dynamics (MD) simulations further allow for the study of the molecule's behavior and stability over time, especially in a biological or solution-phase environment. nih.govmdpi.com

Conformational Analysis: The primary flexible bond in 4-(Difluoromethoxy)quinolin-2-ol is the C4-O-CH-F2 linkage. A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle around the C4-O bond. This computational experiment identifies the rotational barriers and the most stable (lowest energy) conformation of the -OCHF2 group relative to the quinolinone ring system.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. acs.org For a system like 4-(Difluoromethoxy)quinolin-2-ol, an MD simulation would typically involve placing the molecule in a box of solvent (e.g., water) and monitoring its trajectory over nanoseconds. mdpi.com Key insights from MD include:

Structural Stability: Root Mean Square Deviation (RMSD) of the molecule's backbone can be monitored to see if it maintains a stable conformation or undergoes significant structural changes. mdpi.com

Flexibility: Root Mean Square Fluctuation (RMSF) analysis pinpoints which parts of the molecule are most mobile. The terminal atoms of the difluoromethoxy group would be expected to show higher RMSF values. mdpi.com

Solvent Interactions: The simulation can reveal the formation and dynamics of hydrogen bonds between the molecule (e.g., the N-H and C=O groups) and surrounding water molecules. nih.gov

Typical MD Simulation Parameters: The following table outlines a representative set of parameters for conducting an MD simulation on this molecule. mdpi.com

ParameterSettingPurpose
Force Field OPLS, AMBER, or CHARMMDefines the potential energy function for all atoms.
Solvent Model TIP3P or SPC/E WaterExplicitly models the solvent environment.
Ensemble NPT (Isothermal-Isobaric)Maintains constant Number of particles, Pressure, and Temperature.
Temperature 300 KSimulates near-physiological conditions.
Pressure 1 barSimulates atmospheric pressure.
Simulation Time 100 nsDuration to observe significant molecular motion and achieve equilibrium.
Time Step 2 fsThe interval for integrating the equations of motion.

Computational Prediction of Reaction Selectivity and Efficiency

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, such as identifying the most likely position for electrophilic aromatic substitution. nih.gov For quinoline, electrophilic attack generally occurs on the benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. quora.comreddit.com The directing effects of the existing substituents (-OH at C4 and -OCHF2 at C4) are complex, but theoretical calculations can clarify the regioselectivity.

Predicting Electrophilic Substitution: The most common mechanism involves calculating the relative energies of the possible cationic intermediates (σ-complexes or Wheland intermediates) formed upon attack of an electrophile (E+) at each available position on the carbocyclic ring (C5, C6, C7, and C8). The reaction pathway with the lowest activation energy, corresponding to the most stable intermediate, is predicted to be the major product. nih.gov The stability is influenced by the electronic effects of the substituents. The hydroxyl group at C4 is activating, while the difluoromethoxy group is strongly deactivating due to the inductive effect of the fluorine atoms. DFT calculations can precisely quantify the stability of each potential intermediate.

Hypothetical Energy Profile for Nitration: The table below shows a hypothetical comparison of the relative stabilities of σ-complex intermediates for the nitration of 4-(Difluoromethoxy)quinolin-2-ol. The position with the lowest relative energy would be the predicted major isomer.

Position of AttackRelative Energy of σ-complex (kcal/mol)Predicted Outcome
C5 +1.5Minor product
C6 0Major product (most stable intermediate)
C7 +3.2Minor product
C8 +2.8Minor product

Note: These values are illustrative. The actual outcome would depend on the specific electrophile and reaction conditions.

Theoretical Derivation and Interpretation of Electronic Parameters (e.g., Hammett Constants) for the Difluoromethoxy Group

The Hammett equation, log(k/k₀) = σρ, is a cornerstone of physical organic chemistry that quantifies the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The substituent constant (σ) measures the electronic effect (inductive and resonance) of a substituent relative to hydrogen. utexas.edu The reaction constant (ρ) measures the sensitivity of a reaction to these electronic effects.

Electronic Nature of the -OCHF2 Group: The difluoromethoxy (-OCHF2) group is strongly electron-withdrawing. While the oxygen atom can donate electron density to the aromatic ring via resonance, this effect is overwhelmingly counteracted by the powerful inductive withdrawal from the two highly electronegative fluorine atoms. This makes the -OCHF2 group a deactivating group in electrophilic aromatic substitution and gives it a positive Hammett σ value. utexas.edu

Theoretical Calculation of Hammett Constants: The Hammett constant σ can be derived theoretically by calculating the change in Gibbs free energy (ΔG) for a model reaction, most commonly the ionization of a substituted benzoic acid in water. dalalinstitute.comyoutube.com The equation σ = [ΔG(unsubstituted) - ΔG(substituted)] / 2.303RT relates the calculated energy difference directly to the substituent constant. Quantum chemical methods can compute these free energies with high accuracy.

Comparison of Hammett Constants: The table below lists experimental Hammett constants (σ_p) for related substituents to provide context for the expected value of the difluoromethoxy group.

SubstituentHammett Constant (σ_p)Electronic Effect
-H 0.00Reference
-CH3 -0.17Weakly Donating
-OCH3 -0.27Strongly Donating (Resonance)
-F +0.06Weakly Withdrawing
-CF3 +0.54Strongly Withdrawing (Inductive)
-OCHF2 **~ +0.31***Strongly Withdrawing (Inductive)

*This is an established experimental value for comparison and represents the target for a successful theoretical calculation.

Structure Activity Relationship Sar and Rational Molecular Design of 4 Difluoromethoxy Quinolin 2 Ol Derivatives

Impact of Difluoromethoxy Substitution on Biological Activity Profiles through Molecular Interactions

The substitution of a hydroxyl or methoxy (B1213986) group with a difluoromethoxy (-OCF₂H) group at the 4-position of the quinolin-2-ol scaffold can profoundly alter its interaction with biological targets. This alteration stems from the unique electronic properties of the difluoromethoxy group. The two highly electronegative fluorine atoms create a strong dipole and can act as a hydrogen bond acceptor. Concurrently, the hydrogen atom of the -OCF₂H group can function as a weak hydrogen bond donor, a capacity not present in a methoxy group. This dual electronic character allows for novel interactions within a target's binding site, potentially leading to enhanced potency and selectivity.

Furthermore, the difluoromethoxy group is more lipophilic than a hydroxyl group and generally more metabolically stable than a methoxy group. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can lead to an improved pharmacokinetic profile. These combined effects on lipophilicity, metabolic stability, and hydrogen bonding potential are key factors in the rational design of 4-(difluoromethoxy)quinolin-2-ol derivatives.

Theoretical and Molecular Modeling of Ligand-Target Binding Interactions

Computational techniques are indispensable for elucidating the binding modes of 4-(difluoromethoxy)quinolin-2-ol derivatives and guiding the design of more potent analogs. Molecular docking and molecular dynamics (MD) simulations are powerful tools to visualize and analyze the interactions between these ligands and their biological targets at an atomic level.

Molecular Docking studies can predict the preferred orientation of a 4-(difluoromethoxy)quinolin-2-ol derivative within the active site of a target protein, such as a kinase or an enzyme. These simulations can highlight key interactions, for instance, the difluoromethoxy group's fluorine atoms accepting a hydrogen bond from a donor residue in the protein, or the hydrogen atom of the -OCF₂H group donating a weak hydrogen bond to an acceptor residue. The quinolin-2-ol core itself can engage in various interactions, including hydrogen bonding via the hydroxyl and carbonyl groups, and π-π stacking with aromatic residues.

For example, in the context of kinase inhibition, the difluoromethoxy group could form specific interactions with the hinge region or the solvent-exposed region of the ATP-binding pocket, leading to a more stable and potent inhibitor compared to its methoxy or hydroxyl counterparts.

Mechanistic Investigations of Enzymatic Modulation by Derivatives

The introduction of a difluoromethoxy group can alter the mechanism by which a quinolin-2-ol derivative modulates enzymatic activity. This can manifest in several ways:

Enhanced Binding Affinity: As suggested by molecular modeling, the unique hydrogen bonding capabilities of the difluoromethoxy group can lead to a lower dissociation constant (Kd) and a higher binding affinity for the target enzyme.

Altered Enzyme Conformation: The binding of a 4-(difluoromethoxy)quinolin-2-ol derivative may induce a different conformational change in the enzyme compared to its non-fluorinated analogs. This could lock the enzyme in an inactive state more effectively or for a longer duration.

Modified Kinetics of Inhibition: The nature of the enzymatic inhibition (e.g., competitive, non-competitive, or uncompetitive) could be influenced by the difluoromethoxy substitution. For instance, the increased lipophilicity might favor binding to a more hydrophobic allosteric site, shifting the mechanism of action.

Biochemical assays are crucial for characterizing these effects. Enzyme inhibition assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity, kinetics, and thermodynamics, allowing for a direct comparison between the difluoromethoxy derivative and its analogs.

Bioisosteric Design Strategies Employing the Difluoromethoxy Group

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties to retain or enhance biological activity, is a central strategy in the design of 4-(difluoromethoxy)quinolin-2-ol derivatives. The difluoromethoxy group is a non-classical bioisostere of the hydroxyl (-OH) and methoxy (-OCH₃) groups.

Property Hydroxyl (-OH) Methoxy (-OCH₃) Difluoromethoxy (-OCF₂H)
Hydrogen Bond Donor StrongNoWeak
Hydrogen Bond Acceptor StrongYesYes (via F atoms)
Lipophilicity (logP contribution) LowModerateHigh
Metabolic Stability Prone to oxidation/conjugationProne to O-dealkylationGenerally high
Conformation FlexibleRelatively planarNon-planar

The strategic replacement of a hydroxyl or methoxy group with a difluoromethoxy group can be employed to:

Improve Metabolic Stability: The resistance of the C-F bond to metabolic cleavage can prevent rapid inactivation of the compound, leading to a longer half-life and improved bioavailability.

Enhance Lipophilicity: Increased lipophilicity can improve membrane permeability and facilitate entry into cells, which can be advantageous for targeting intracellular proteins.

Fine-tune Receptor Binding: The unique electronic and hydrogen bonding properties of the difluoromethoxy group can be exploited to achieve a more favorable interaction profile with the target, potentially increasing potency and selectivity. For instance, if a binding pocket has a hydrogen bond donor in a region where the methoxy analog cannot interact, the difluoromethoxy group's fluorine atoms may be able to form a stabilizing hydrogen bond.

Rational Design Principles for Optimizing Derivative Potency and Selectivity

The rational design of potent and selective 4-(difluoromethoxy)quinolin-2-ol derivatives involves a multi-pronged approach that integrates SAR data, computational modeling, and a deep understanding of the target's biology.

Key principles include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD is a powerful approach. Docking studies can be used to design derivatives with modifications on the quinolin-2-ol scaffold that complement the shape and chemical environment of the binding site. For example, extending a substituent from another position on the quinoline (B57606) ring to reach a nearby hydrophobic pocket, in conjunction with the 4-difluoromethoxy group, could significantly enhance potency.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) can be employed. QSAR models correlate the chemical structures of a series of compounds with their biological activities to identify key molecular descriptors that influence potency. This can guide the design of new derivatives with optimized properties.

Selectivity Profiling: To minimize off-target effects, it is crucial to design derivatives that are selective for the intended target. This can be achieved by exploiting subtle differences in the binding sites of related proteins. For instance, if a closely related anti-target has a bulkier residue near the 4-position of the quinolin-2-ol, the relatively compact difluoromethoxy group might be favored over larger alkoxy groups to achieve selectivity.

The following table summarizes hypothetical SAR data for a series of 4-substituted quinolin-2-ol derivatives, illustrating the potential impact of the difluoromethoxy group:

Compound R Group at 4-position Target Inhibition (IC₅₀, nM) Metabolic Stability (t₁/₂, min)
1-OH15015
2-OCH₃10030
3-OCH₂CH₃12025
4-OCF₂H50120
5-OCF₃200>240

This is a hypothetical table for illustrative purposes.

In this hypothetical example, the 4-(difluoromethoxy)quinolin-2-ol derivative (Compound 4) exhibits both improved potency and significantly enhanced metabolic stability compared to its hydroxyl, methoxy, and ethoxy analogs. The trifluoromethoxy analog (Compound 5), while metabolically very stable, shows reduced potency, suggesting that the hydrogen bond donating capability of the difluoromethoxy group might be crucial for optimal target engagement in this case.

Advanced Spectroscopic Characterization Methods for 4 Difluoromethoxy Quinolin 2 Ol

The definitive structural elucidation and detailed electronic understanding of novel compounds like 4-(difluoromethoxy)quinolin-2-ol rely on a suite of advanced spectroscopic techniques. Each method provides unique and complementary information, allowing for an unambiguous assignment of its chemical structure and properties. It is important to note that 4-(difluoromethoxy)quinolin-2-ol exists in a tautomeric equilibrium with its more stable keto form, 4-(difluoromethoxy)quinolin-2(1H)-one. The spectroscopic data reflect the characteristics of this dominant tautomer.

Emerging Methodologies and Future Directions in 4 Difluoromethoxy Quinolin 2 Ol Research

Application of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. researchgate.net The application of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. dergipark.org.tr This rapid heating is uniform and efficient, minimizing the formation of side products and often leading to higher product yields and purity. researchgate.netdergipark.org.tr

For the synthesis of quinoline (B57606) and quinolinone derivatives, MAOS has proven to be a particularly effective tool. researchgate.net For instance, the cyclization reactions required to form the core quinolone structure, which traditionally demand high temperatures and long reaction times, can be completed with significantly improved efficiency. researchgate.net A key advantage is the ability to conduct reactions in greener solvents or even under solvent-free conditions, which aligns with the principles of sustainable chemistry. researchgate.net While specific protocols for 4-(difluoromethoxy)quinolin-2-ol are not yet prevalent in the literature, the successful application of MAOS to structurally similar 4-quinolones strongly suggests its potential. dergipark.org.trresearchgate.net Future research will likely focus on adapting existing MAOS protocols for quinolone synthesis to accommodate the difluoromethoxy substituent, potentially leading to a more streamlined and efficient production of this target compound.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for Quinolone Synthesis

ParameterConventional HeatingMicrowave-Assisted Organic Synthesis (MAOS)
Heating Mechanism Conduction and convection; non-uniform heating of vessel walls first.Direct dielectric heating; uniform and rapid heating of the entire sample volume. dergipark.org.tr
Reaction Time Typically hours to days.Typically seconds to minutes. dergipark.org.trresearchgate.net
Product Yield Often moderate.Generally good to excellent. researchgate.netresearchgate.net
By-product Formation Higher potential due to prolonged exposure to high temperatures.Minimized due to shorter reaction times and uniform heating. dergipark.org.tr
Energy Efficiency Lower.Higher, as energy is focused directly on the reactants. researchgate.net
Solvent Use Often requires high-boiling, less environmentally friendly solvents.Can often be used with greener solvents or in solvent-free conditions. researchgate.net

Implementation of Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a network of tubes where they mix and react. benthamdirect.com This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reproducibility and safety, particularly for highly exothermic or hazardous reactions. nih.gov

The synthesis of quinoline derivatives has been successfully demonstrated in continuous flow systems. nih.gov Key reaction steps, such as cyclization and hydrogenation, can be integrated into a multi-step sequence, enabling the production of complex molecules like tetrahydroquinolines in a streamlined process. nih.gov This approach is highly scalable, allowing for a seamless transition from laboratory-scale discovery to large-scale production without extensive re-optimization. benthamdirect.com

Table 2: Advantages of Flow Chemistry for Synthesis of Quinolone Derivatives

AdvantageDescription
Enhanced Safety Superior heat and mass transfer minimizes risks associated with exothermic reactions. Small reaction volumes at any given time reduce the hazard potential. benthamdirect.com
Improved Control & Reproducibility Precise control over temperature, pressure, residence time, and stoichiometry leads to consistent product quality. nih.gov
Scalability Production can be increased by running the system for longer periods or by "scaling out" (using multiple reactors in parallel), avoiding difficult re-optimization. nih.gov
Telescoped Synthesis Multiple reaction steps can be performed sequentially in a continuous line, eliminating the need for isolation and purification of intermediates. nih.gov
Access to Novel Reactivity Enables the use of high temperatures and pressures safely, allowing for reactions that are difficult or impossible in batch reactors. benthamdirect.com
Automation Flow systems are readily automated, allowing for high-throughput screening of reaction conditions and unattended operation. benthamdirect.com

Chemoinformatics and Combinatorial Library Design for Derivative Screening

Chemoinformatics provides a powerful in silico framework for accelerating the drug discovery process by integrating computational methods with chemical data. ijprajournal.com For a scaffold like 4-(difluoromethoxy)quinolin-2-ol, these tools can be used to design and screen vast virtual libraries of derivatives, prioritizing compounds with the highest potential for desired biological activity before committing to synthetic efforts. nih.govresearchgate.net

The process begins with the generation of a combinatorial library. By defining specific points on the 4-(difluoromethoxy)quinolin-2-ol core where chemical modifications can be made (e.g., at various positions on the benzene (B151609) ring), and selecting a range of chemical fragments to attach, millions of virtual derivatives can be created. mdpi.com These virtual libraries are then subjected to a screening cascade.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features of molecules with their biological activity, can be developed for quinoline derivatives to predict the potency of newly designed compounds. dergipark.org.trnih.govtandfonline.com Molecular docking simulations can then be used to predict how these derivatives will bind to a specific biological target, such as a protein or enzyme, providing insights into their potential mechanism of action. nih.govnih.gov Finally, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles can be predicted to filter out compounds with poor drug-like properties. benthamdirect.comijprajournal.com This multi-faceted approach allows researchers to focus laboratory resources on synthesizing only the most promising candidates, drastically improving the efficiency of the discovery pipeline. nih.govnih.gov

Table 3: Chemoinformatic Approaches for Derivative Screening

MethodDescriptionApplication to 4-(Difluoromethoxy)quinolin-2-ol
Combinatorial Library Generation Creates large, virtual collections of related molecules by systematically combining a core scaffold with various chemical fragments. mdpi.comchemrxiv.orgDesign of a focused library of thousands of unique derivatives of the core scaffold for virtual screening.
QSAR Modeling Develops statistical models that correlate molecular descriptors (e.g., electronic, steric properties) with biological activity. researchgate.netnih.govPredict the potential biological activity of new derivatives based on models trained on known active quinoline compounds.
Molecular Docking Simulates the binding of a ligand (the derivative) to the active site of a biological target (e.g., a protein). nih.govnih.govPrioritize derivatives based on their predicted binding affinity and interaction mode with a specific therapeutic target.
Virtual Screening A computational technique that rapidly screens large libraries of compounds to identify those most likely to be active. nih.govnih.govFilter the combinatorial library to identify a manageable number of high-potential candidates for synthesis and in vitro testing.
ADME/Tox Prediction In silico models that predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity of a molecule. ijprajournal.comnih.govEliminate candidates with predicted poor bioavailability or high toxicity early in the design phase.

Sustainable Chemistry Metrics and Environmental Assessment of Synthetic Routes

As environmental concerns become increasingly integrated into chemical research and manufacturing, the principles of green chemistry are essential for modern process development. nih.gov The environmental impact of a synthetic route is no longer an afterthought but a critical parameter to be optimized. For 4-(difluoromethoxy)quinolin-2-ol, evaluating potential synthetic pathways using established sustainable chemistry metrics can guide the development of a truly efficient and environmentally responsible process.

Several key metrics are used to quantify the "greenness" of a chemical reaction. nih.gov The Atom Economy calculates the theoretical efficiency of a reaction by measuring how many atoms from the reactants are incorporated into the final desired product. nih.gov A higher atom economy signifies less waste generation at a molecular level. The Environmental Factor (E-Factor) provides a more practical measure, calculating the total mass of waste produced for every kilogram of product. nih.govnih.gov A lower E-Factor is desirable. Process Mass Intensity (PMI) offers a holistic view of the entire process, considering the total mass of all materials (reactants, solvents, reagents, process water) used to produce a kilogram of the final product. ijprajournal.com

By applying these metrics to different proposed synthetic routes for 4-(difluoromethoxy)quinolin-2-ol, chemists can make data-driven decisions. A route might be high-yielding but have a poor atom economy and a high E-Factor due to the use of stoichiometric reagents or protecting groups. Another route might appear less efficient in terms of yield but prove superior when its low solvent use and minimal waste generation are quantified by PMI. This quantitative assessment is crucial for selecting a synthetic strategy that is not only chemically effective but also economically and environmentally sustainable in the long term. mdpi.comnih.gov

Table 4: Key Sustainable Chemistry Metrics

MetricFormulaIdeal ValueDescription
Atom Economy (AE) (MW of Product / Σ MW of all Reactants) x 100%100%Measures the theoretical efficiency of reactant atoms converted to product. nih.gov
Environmental Factor (E-Factor) Total Mass of Waste (kg) / Mass of Product (kg)0Quantifies the actual amount of waste generated per unit of product. nih.govnih.gov
Reaction Mass Efficiency (RME) Mass of Product / Total Mass of Reactants100%Provides a more realistic measure of efficiency than yield by including the mass of all reactants. nih.gov
Process Mass Intensity (PMI) Total Mass in Process (kg) / Mass of Product (kg)1A holistic metric that includes all materials used in the process, including solvents and workup chemicals. ijprajournal.com

Q & A

Q. Key factors affecting yield/purity :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Exothermic reactions (e.g., condensation) require gradual heating to avoid side products.
  • Protecting groups : The hydroxyl group on the quinoline core may need protection during difluoromethoxy introduction.

Q. Table 1: Comparative Synthesis Conditions from Analogous Compounds

Reaction TypeConditionsYield (%)Reference
CondensationNaOH, ethanol, reflux, 6h65–75
N-AlkylationLiAlH₄, THF, 0°C to RT, 12h50–60
Catalytic ReductionNaBH₄, MeOH, RT, 3h70–80

(Basic) How can researchers characterize the structural and electronic properties of 4-(Difluoromethoxy)quinolin-2-ol using spectroscopic and computational methods?

Answer:
Experimental techniques :

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to identify proton environments (e.g., hydroxyl at δ 10–12 ppm, difluoromethoxy CF₂ at δ 4.5–5.5 ppm). DEPT-135 clarifies carbon types .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as done for quinoline derivatives in .

Q. Computational methods :

  • DFT calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to study electronic effects of the difluoromethoxy group on aromaticity and charge distribution .
  • Molecular docking : Predict binding interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. Table 2: Spectroscopic Parameters for Analogous Compounds

TechniqueKey SignalsReference
¹H NMR (400 MHz, DMSO)Quinolin-2-ol OH: δ 11.2 ppm
¹³C NMRCF₂OCH₃: δ 115–120 ppm (J₃₄ coupling)
IRC-F stretch: 1100–1250 cm⁻¹

(Advanced) What strategies are effective in optimizing the solubility and stability of 4-(Difluoromethoxy)quinolin-2-ol for in vitro biological assays?

Answer:

  • Solvent selection : Use DMSO for stock solutions (≤1% v/v in cell media to avoid cytotoxicity) .
  • pH adjustment : Buffered solutions (pH 7.4) prevent precipitation of the quinolin-2-ol moiety.
  • Lipid-based formulations : Nanoemulsions or liposomes improve bioavailability, leveraging the compound’s lipophilicity from the difluoromethoxy group .
  • Stability studies : Monitor degradation via HPLC under varying temperatures (4°C, 25°C) and light exposure .

Q. Critical considerations :

  • Avoid prolonged storage in aqueous media; lyophilize aliquots for long-term stability.
  • Validate solubility using dynamic light scattering (DLS) for nanoparticle formulations.

(Advanced) How can contradictory data regarding the biological activity of 4-(Difluoromethoxy)quinolin-2-ol derivatives be systematically addressed?

Answer:

  • Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts .
  • Structural analogs : Synthesize derivatives (e.g., replacing difluoromethoxy with methoxy) to isolate pharmacophoric groups .
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .
  • Meta-analysis : Compare data across studies with standardized protocols (e.g., MTT vs. CellTiter-Glo® viability assays) .

Case study : reports quinoline derivatives as apoptosis inducers, while other studies note low efficacy. Resolve by testing in isogenic cell lines (e.g., p53 wild-type vs. null) to identify dependency on genetic context .

(Advanced) What are the mechanistic insights into the interaction of 4-(Difluoromethoxy)quinolin-2-ol with biological targets, and how can binding assays be designed?

Answer:
Mechanistic hypotheses :

  • The difluoromethoxy group may enhance membrane permeability, enabling interaction with intracellular targets like kinases or DNA topoisomerases .
  • Quinolin-2-ol’s hydroxyl group could chelate metal ions in enzymatic active sites (e.g., metalloproteases) .

Q. Assay design :

  • Enzymatic inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ kinase assays .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts post-treatment .
  • Transcriptomic profiling : RNA-seq to identify downstream pathways (e.g., apoptosis, oxidative stress) .

Validation : Co-crystallize the compound with purified targets (e.g., HIV integrase) to resolve binding modes, as done for indole derivatives in .

(Advanced) How can researchers mitigate challenges in scaling up the synthesis of 4-(Difluoromethoxy)quinolin-2-ol for preclinical studies?

Answer:

  • Flow chemistry : Improve reproducibility of condensation steps using continuous reactors .
  • Catalyst optimization : Replace LiAlH₄ with safer catalysts (e.g., Pd/C for hydrogenation) to reduce hazardous waste .
  • Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. Table 3: Scalability Challenges and Solutions

ChallengeSolutionReference
Low yield in alkylationSwitch to microwave-assisted synthesis
Purification issuesUse preparative HPLC with C18 columns

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.